![molecular formula C20H16N6O4 B2422481 N-(6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamid CAS No. 1421530-89-3](/img/structure/B2422481.png)

N-(6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

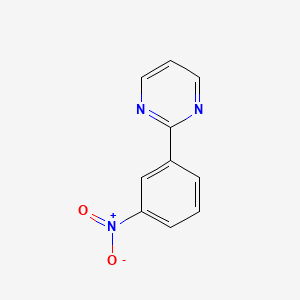

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H16N6O4 and its molecular weight is 404.386. The purity is usually 95%.

BenchChem offers high-quality 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Feldeffekttransistoren (OFETs)

Die Verbindung wurde als p-Leiter-Halbleiter in organischen Feldeffekttransistoren (OFETs) untersucht . Die Planarität ihrer Struktur und der effiziente intramolekulare Ladungstransfer von elektronenspendenden zu elektronenziehenden Fragmenten spielen eine entscheidende Rolle für ihr Halbleiterverhalten. OFETs sind wichtige Bestandteile in flexibler Elektronik, Sensoren und Displays.

Antivirale Forschung

Obwohl nicht direkt mit der Verbindung selbst verwandt, wurde das Konzept der nicht-obligatorischen kettenabbrechenden Nukleoside mit linearen Substituenten (wie Azido- oder Ethinylgruppen) an der 4'-Position in der antiviralen Forschung untersucht. Diese Verbindungen zeigen vielversprechende Ergebnisse gegen Viren wie Hepatitis C (HCV) und das humane Immundefizienzvirus (HIV) . Obwohl diese spezifische Verbindung nicht erwähnt wird, kann das Verständnis verwandter Forschungsergebnisse Aufschluss geben.

Krebsbehandlung

Eine Reihe von 1,2,3-Triazolderivaten, die auf einem Chinolin-Benzimidazol-Hybridgerüst basieren, wurde auf in-vitro-Zytotoxizität gegen verschiedene Krebszelllinien untersucht. Diese Derivate zeigen potente zytotoxische Wirkungen, was sie zu potenziellen Kandidaten für die Krebsbehandlung macht . Obwohl es sich nicht um die gleiche Verbindung handelt, ist der Triazolteil hier relevant.

Wirkmechanismus

Target of Action

It is part of a series of donor–π–acceptor–π–donor compounds based on a 2h-benzo[d][1,2,3]triazole core . These compounds have been tested in organic field-effect transistors (OFETs), suggesting that they interact with semiconductor materials .

Mode of Action

The compound interacts with its targets through intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments . The planarity of the structure plays a critical role in this interaction . The compound behaves as a p-type semiconductor in a top-contact/bottom-gate thin film transistor architecture .

Biochemical Pathways

The compound’s role as a p-type semiconductor suggests it may influence electron transport pathways in semiconductor materials .

Pharmacokinetics

The compound’s solubility in methanol suggests it may have good bioavailability.

Result of Action

The compound’s action as a p-type semiconductor suggests it may influence the electrical properties of materials it interacts with . This could have implications for the design and performance of electronic devices.

Action Environment

Intermolecular interactions such as hydrogen bonding, π–π stacking, and electrostatic forces can influence the self-assembly and the final morphologies of the aggregates . These factors, along with environmental conditions such as temperature and humidity, could influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-(benzotriazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O4/c27-19(9-26-15-4-2-1-3-14(15)24-25-26)23-18-8-20(22-11-21-18)28-10-13-5-6-16-17(7-13)30-12-29-16/h1-8,11H,9-10,12H2,(H,21,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRAXUMSHKMJJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)CN4C5=CC=CC=C5N=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Fluorophenyl)-2-{1-[2-(2-fluorophenyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2422401.png)

![N-[(3-bromophenyl)methyl]-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2422402.png)

![tert-Butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2422407.png)

![1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2422418.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2422421.png)